molecular formula C19H19N5O3S B11012753 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11012753
M. Wt: 397.5 g/mol
InChI Key: RPIUKXYUVCPCMK-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyridazine, thienopyrazole, and acetamide

Preparation Methods

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridazine and thienopyrazole intermediates, followed by their coupling to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or thienopyrazole moieties, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. .

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide include other pyridazine and thienopyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of pyridazine, thienopyrazole, and acetamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H19N5O3S/c1-23-19(14-10-28-11-16(14)21-23)20-17(25)9-24-18(26)8-7-15(22-24)12-3-5-13(27-2)6-4-12/h3-8H,9-11H2,1-2H3,(H,20,25)

InChI Key

RPIUKXYUVCPCMK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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